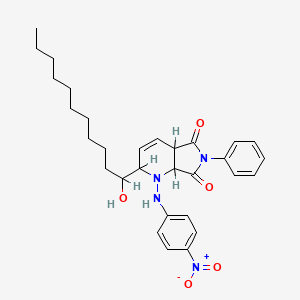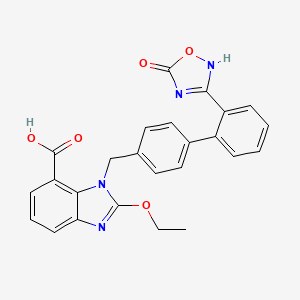
アジルサルタン
概要
説明
アジルサルタンは、主に高血圧の治療に使用される新規アンジオテンシンII受容体拮抗薬です。エダルビのブランド名で販売されており、武田薬品工業によって開発されました。 アジルサルタンは、血圧を低下させる高い有効性と、24時間にわたる持続的な血圧コントロールを提供する能力で知られています .
製造方法
合成ルートと反応条件: アジルサルタンは、さまざまな合成ルートを通じて合成することができます。 一般的な方法の1つは、2-エトキシ-1-([2'-(5-オキソ-4,5-ジヒドロ-1,2,4-オキサジアゾール-3-イル)ビフェニル-4-イル]メチル)-1H-ベンゾイミダゾール-7-カルボン酸を、適切な試薬と制御された条件下で反応させることです . 反応は一般的に、メタノールやエタノールなどの溶媒を使用し、プロセスを促進するために触媒が必要になる場合があります .
工業生産方法: 工業的な環境では、アジルサルタンは、高収率と純度を確保する一連の化学反応によって製造されます。 このプロセスには、最終製品の品質を監視および制御するために、高速液体クロマトグラフィー(HPLC)や質量分析法(MS)などの高度な技術が使用されます .
作用機序
アジルサルタンは、血管平滑筋および副腎組織のアンジオテンシンIIタイプ1(AT1)受容体を選択的に遮断することによって作用します . この阻害は、強力な血管収縮剤であるアンジオテンシンIIの結合を阻害し、それによって血管収縮、アルドステロン分泌、および腎臓での水の再吸収を減少させます . その結果、血圧が低下し、心血管の転帰が改善されます .
類似化合物の比較
類似化合物: アジルサルタンは、ロサルタン、バルサルタン、カンデサルタン、イルベサルタン、エプロサルタン、テルミサルタン、オルメサルタンなどの他の化合物を含む、アンジオテンシンII受容体遮断薬(ARB)クラスの薬剤の一部です .
独自性: アジルサルタンは、他のARBと比較して、AT1受容体に対するより高い親和性とより強力な阻害効果を示しています . また、受容体からの解離速度が遅いため、降圧効果が長期間持続します . 臨床試験では、アジルサルタンは、他のARBの最高治療用量と比較して、優れた血圧コントロールを提供することが示されています .
科学的研究の応用
Azilsartan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and characterization of angiotensin II receptor antagonists . In biology and medicine, azilsartan is extensively researched for its potential therapeutic effects in treating hypertension and related cardiovascular diseases . Additionally, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and efficacy .
生化学分析
Biochemical Properties
Azilsartan functions by blocking the angiotensin II type 1 receptor, thereby inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. Azilsartan interacts with several biomolecules, including the angiotensin II type 1 receptor, endothelial nitric oxide synthase, and various inflammatory markers. The interaction with the angiotensin II type 1 receptor is characterized by high affinity and slow dissociation, making azilsartan a potent and long-lasting antihypertensive agent .
Cellular Effects
Azilsartan has been shown to exert several effects on cellular processes. It enhances endothelial function by reducing vascular inflammation and increasing the phosphorylation ratio of endothelial nitric oxide synthase. This leads to improved vascular reactivity and reduced oxidative stress. Additionally, azilsartan influences gene expression by upregulating genes involved in adipogenesis and downregulating inflammatory markers. These cellular effects contribute to its overall antihypertensive and cardioprotective properties .
Molecular Mechanism
At the molecular level, azilsartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This binding prevents the activation of downstream signaling pathways that lead to vasoconstriction and sodium retention. Azilsartan also inhibits the expression of pro-inflammatory cytokines and oxidative stress markers, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, azilsartan has demonstrated stability and sustained efficacy over time. Studies have shown that azilsartan maintains its antihypertensive effects for up to 24 hours after administration, with minimal degradation. Long-term studies have indicated that azilsartan continues to provide effective blood pressure control and vascular protection without significant loss of potency or increased adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of azilsartan vary with different dosages. At lower doses, azilsartan effectively reduces blood pressure without significant adverse effects. At higher doses, azilsartan may cause mild to moderate side effects, such as dizziness and gastrointestinal disturbances. Studies have also shown that azilsartan provides protective effects against organ damage in hypertensive animal models, further supporting its therapeutic potential .
Metabolic Pathways
Azilsartan is metabolized primarily in the liver via cytochrome P450 2C9, with minor contributions from cytochrome P450 2B6 and cytochrome P450 2C8. The major metabolites are pharmacologically inactive and are excreted primarily through the kidneys. This metabolic pathway ensures that azilsartan is efficiently cleared from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
After oral administration, azilsartan is rapidly absorbed and distributed throughout the body. It selectively binds to the angiotensin II type 1 receptor in various tissues, including the vascular endothelium, heart, and kidneys. This selective binding ensures that azilsartan exerts its therapeutic effects primarily in the cardiovascular system, minimizing off-target effects .
Subcellular Localization
Azilsartan is localized primarily in the plasma membrane, where it interacts with the angiotensin II type 1 receptor. This localization is crucial for its function as an angiotensin II receptor blocker. Additionally, azilsartan may undergo post-translational modifications that enhance its binding affinity and stability, further contributing to its efficacy as an antihypertensive agent .
準備方法
Synthetic Routes and Reaction Conditions: Azilsartan can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethoxy-1-([2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl)-1H-benzimidazole-7-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents such as methanol or ethanol and may require catalysts to facilitate the process .
Industrial Production Methods: In industrial settings, azilsartan is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and control the quality of the final product .
化学反応の分析
反応の種類: アジルサルタンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、薬理学的特性を強化するために、その合成と修飾に不可欠です .
一般的な試薬と条件: アジルサルタンを含む反応で使用される一般的な試薬には、酸化のための過酸化水素、水素化ホウ素ナトリウムなどの還元剤、メタノールやエタノールなどのさまざまな有機溶媒が含まれます . 反応は通常、最適な結果を確保するために、制御された温度と圧力の条件下で行われます .
生成される主な生成物: アジルサルタンを含む反応から生成される主な生成物には、その活性代謝物であるアジルサルタンメドキソミルが含まれます。これは、降圧作用に寄与しています .
科学研究への応用
アジルサルタンは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。 化学では、アンジオテンシンII受容体拮抗薬の合成と特性評価を研究するためのモデル化合物として使用されます . 生物学と医学では、アジルサルタンは、高血圧および関連する心血管疾患の治療における潜在的な治療効果について広範に研究されています . さらに、生物学的利用能と有効性を向上させるための新しい薬剤製剤と送達システムの開発にも使用されています .
類似化合物との比較
Similar Compounds: Azilsartan is part of the angiotensin II receptor blocker (ARB) class of drugs, which includes other compounds such as losartan, valsartan, candesartan, irbesartan, eprosartan, telmisartan, and olmesartan .
Uniqueness: Compared to other ARBs, azilsartan has shown higher affinity and a more potent inhibitory effect on the AT1 receptor . It also has a slower dissociation rate from the receptor, which contributes to its prolonged antihypertensive effects . Clinical studies have demonstrated that azilsartan provides superior blood pressure control compared to other ARBs at their highest therapeutic doses .
特性
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163712 | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure., Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation. | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless prisms from ethanol | |
CAS No. |
147403-03-0 | |
| Record name | Azilsartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azilsartan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZILSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-214 °C | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azilsartan interact with its target, the angiotensin II type 1 (AT1) receptor?
A1: [, , , , ] Azilsartan acts as a potent and selective antagonist of the AT1 receptor. It binds competitively to the receptor, preventing angiotensin II, a potent vasoconstrictor, from binding. This blockade inhibits the pressor response usually triggered by angiotensin II, leading to a reduction in blood pressure.
Q2: Are there any unique aspects to Azilsartan's interaction with the AT1 receptor compared to other ARBs?
A2: [, , ] Yes, Azilsartan demonstrates a unique binding behavior to the AT1 receptor attributed to its 5-oxo-1,2,4-oxadiazole moiety. Research suggests that this unique interaction may contribute to its long-lasting antihypertensive effect and its greater potency in reducing blood pressure compared to some other ARBs.
Q3: Beyond blood pressure reduction, what downstream effects are associated with Azilsartan?
A3: [, , , , ] Azilsartan exhibits pleiotropic effects, meaning it influences multiple pathways beyond AT1 receptor blockade. Studies suggest it might improve insulin sensitivity, possess anti-inflammatory and antioxidant properties, and even influence cellular mechanisms involved in cardiometabolic diseases.
Q4: What is the molecular formula and weight of Azilsartan Medoxomil?
A4: [] The molecular formula of Azilsartan Medoxomil is C30H30KN7O6. Its molecular weight is 647.76 g/mol.
Q5: What measures are taken to ensure the stability of Azilsartan Medoxomil in tablet formulations?
A5: [] Tablets containing Azilsartan Medoxomil are packaged in specific containers to protect the drug from light and moisture. Repackaging is not recommended to maintain stability.
Q6: How does the presence of the carboxyl group at the benzimidazole ring of Azilsartan affect its activity?
A6: [] Studies comparing Azilsartan to a derivative lacking this carboxyl group (Azilsartan-7H) revealed that the carboxyl group is essential for its ability to block angiotensin II-induced cellular responses effectively. This highlights the importance of this structural feature for Azilsartan's pharmacological activity.
Q7: What strategies have been explored to enhance the solubility and dissolution rate of Azilsartan Medoxomil?
A7: [] Research has focused on developing Azilsartan Medoxomil nanosuspensions to improve its solubility and dissolution rate. These nanosuspensions, often formulated using stabilizers like PEG6000 and Tween80, demonstrate significantly enhanced dissolution profiles compared to conventional formulations.
Q8: How is Azilsartan Medoxomil metabolized in the body?
A8: [] Azilsartan Medoxomil is a prodrug, meaning it's inactive until metabolized in the body. It undergoes rapid hydrolysis in the gastrointestinal tract, primarily by esterases, to yield the active metabolite, Azilsartan.
Q9: What is the bioavailability of Azilsartan, and how is it excreted?
A9: [, ] Azilsartan exhibits an absolute bioavailability of approximately 60%. After metabolism, about 55% of the drug is eliminated in feces, and 40% is excreted in urine.
Q10: Has Azilsartan shown efficacy in animal models of disease?
A10: [, , , , , ] Yes, Azilsartan has shown promising results in various animal models. For instance, it inhibited inflammation-triggered bone resorption in mice calvariae, suggesting a potential role in mitigating bone loss associated with inflammatory conditions.
Q11: What clinical trials have been conducted to assess Azilsartan’s efficacy in humans?
A11: [, , , , , , , ] Numerous clinical trials have been conducted to evaluate Azilsartan's efficacy in treating hypertension. These trials have consistently shown that Azilsartan effectively lowers blood pressure in various patient populations, including those with stage 1 and 2 hypertension.
Q12: What analytical techniques are employed to quantify Azilsartan Medoxomil in pharmaceutical dosage forms?
A12: [, ] High-Performance Thin Layer Chromatography (HPTLC) is a widely used technique for the quantitative analysis of Azilsartan Medoxomil in pharmaceutical formulations. This method is known for its simplicity, sensitivity, accuracy, and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


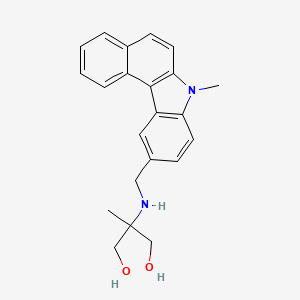

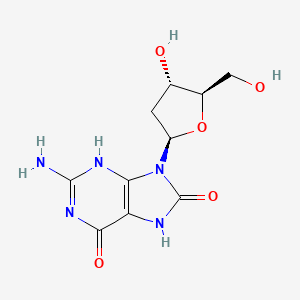
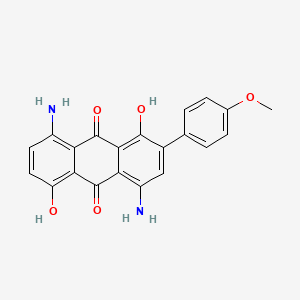

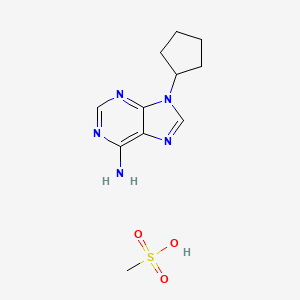
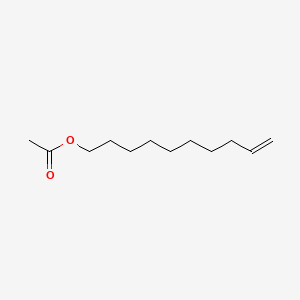
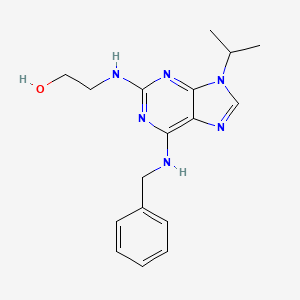
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)
